Cas no 1416253-68-3 (Guaiacol-b-D-gentiobioside)

Guaiacol-b-D-gentiobioside 化学的及び物理的性質
名前と識別子
-
- Guaiacol-b-D-gentiobioside
-
- インチ: 1S/C19H28O12/c1-27-8-4-2-3-5-9(8)29-19-17(26)15(24)13(22)11(31-19)7-28-18-16(25)14(23)12(21)10(6-20)30-18/h2-5,10-26H,6-7H2,1H3/t10-,11-,12-,13-,14+,15+,16-,17-,18-,19-/m1/s1
- InChIKey: CJEAIMVSKBRXEH-SKYGPZSASA-N
- SMILES: O(C1C=CC=CC=1OC)[C@H]1[C@@H]([C@@H](O)[C@H](O)[C@@H](CO[C@H]2[C@@H]([C@@H](O)[C@H](O)[C@@H](CO)O2)O)O1)O
Guaiacol-b-D-gentiobioside Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | G245570-50mg |
Guaiacol-b-D-gentiobioside |
1416253-68-3 | 50mg |
$ 2070.00 | 2023-09-07 | ||
TRC | G245570-5mg |
Guaiacol-b-D-gentiobioside |
1416253-68-3 | 5mg |
$ 265.00 | 2023-09-07 |
Guaiacol-b-D-gentiobioside 関連文献
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
9. Back matter
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
Guaiacol-b-D-gentiobiosideに関する追加情報
Introduction to Guaiacol-β-D-gentiobioside (CAS No. 1416253-68-3)
Guaiacol-β-D-gentiobioside, identified by the Chemical Abstracts Service Number (CAS No.) 1416253-68-3, is a compound of significant interest in the field of chemical and biomedical research. This glycoside, derived from the combination of guaiacol and D-gentiobiose, has garnered attention due to its unique structural properties and potential biological activities. The study of such compounds is crucial in understanding molecular interactions and developing novel therapeutic agents.
The structure of Guaiacol-β-D-gentiobioside consists of a phenolic moiety linked to a disaccharide unit through a β-glycosidic bond. This configuration imparts distinct chemical and biological characteristics, making it a valuable candidate for further investigation. The presence of guaiacol, a naturally occurring compound found in various plants, contributes to its potential antioxidant and anti-inflammatory properties, while the gentiobiose moiety enhances its solubility and bioavailability.
Recent research has highlighted the multifaceted roles of glycosides in medicinal chemistry. Studies have demonstrated that compounds like Guaiacol-β-D-gentiobioside can modulate various biological pathways, including those involved in immune response and cellular signaling. The β-glycosidic linkage, in particular, has been shown to influence the compound's interactions with enzymes and receptors, thereby affecting its pharmacological activity.
In the context of drug development, Guaiacol-β-D-gentiobioside represents a promising candidate for further exploration. Its unique structural features suggest potential applications in treating inflammatory diseases, neurodegenerative disorders, and even cancer. The ability to fine-tune its structure through glycosylation strategies offers a versatile approach to enhancing its therapeutic efficacy.
The synthesis of Guaiacol-β-D-gentiobioside involves meticulous chemical processes to ensure high purity and yield. Advanced techniques such as enzymatic glycosylation have been employed to achieve optimal results. These methods not only improve the efficiency of synthesis but also minimize unwanted byproducts, ensuring the compound's suitability for preclinical and clinical studies.
The pharmacokinetic profile of Guaiacol-β-D-gentiobioside is another critical aspect that has been extensively studied. Research indicates that this compound exhibits good oral bioavailability and prolonged half-life, which are essential characteristics for any successful therapeutic agent. Additionally, its stability under various physiological conditions enhances its potential as a drug candidate.
Evidence from preclinical studies suggests that Guaiacol-β-D-gentiobioside possesses significant anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation in affected tissues. This mechanism of action makes it a potential therapeutic option for conditions like rheumatoid arthritis and inflammatory bowel disease.
The compound's antioxidant activity is another area of interest. Oxidative stress plays a crucial role in the pathogenesis of numerous diseases, including cardiovascular disorders and neurodegenerative conditions. By scavenging free radicals and reducing oxidative damage, Guaiacol-β-D-gentiobioside may help mitigate these conditions, offering a dual therapeutic benefit.
In vitro studies have also explored the potential anticancer properties of Guaiacol-β-D-gentiobioside. Research indicates that it can induce apoptosis in cancer cells by disrupting mitochondrial function and inhibiting key signaling pathways involved in cell proliferation. These findings suggest its potential as an adjunct therapy in cancer treatment regimens.
The role of glycosides in modulating immune responses has been further investigated. Studies have shown that compounds like Guaiacol-β-D-gentiobioside can enhance immune function by activating specific immune cells and promoting the production of antibodies. This immunomodulatory activity makes it a promising candidate for vaccines and immunotherapeutic strategies.
The future prospects for Guaiacol-β-D-gentiobioside are vast, with ongoing research aiming to uncover additional therapeutic applications. Innovations in glycoscience are expected to play a pivotal role in optimizing its structure and function for clinical use. Collaborative efforts between academia and industry will be essential in translating these findings into tangible benefits for patients worldwide.
1416253-68-3 (Guaiacol-b-D-gentiobioside) Related Products
- 518048-05-0(Raltegravir)
- 951956-76-6(7-methoxy-N-(4-sulfamoylphenyl)methyl-1-benzofuran-2-carboxamide)
- 1330765-01-9(tert-butyl 3-bromo-8,9-dihydro-5H-imidazo1,2-d1,4diazepine-7(6H)-carboxylate)
- 859770-75-5(2-amino-5-methylhexan-3-ol)
- 719278-42-9(1H-Pyrrole-2,5-dicarboxamide)
- 1455300-63-6(1-1-(benzyloxy)-2-bromoethyl-2-chlorobenzene)
- 2228444-33-3(3,3-difluoro-2-(5-methylpyrazin-2-yl)propan-1-amine)
- 213765-91-4(5-Cyclopropylmethoxy-2-fluoropyridine)
- 898760-55-9([4-(1,3-dioxolan-2-yl)phenyl]-[4-(trifluoromethyl)phenyl]methanone)
- 858127-11-4(trans Resveratrol 3-Sulfate Sodium Salt)




